Elimination of Off-Target Dynamin Activity by Scaffold Replacement of Rhodanine with 2-Aminothiazol-4(5H)-one in Clathrin Inhibitors
In the development of Pitstop® 2 family clathrin inhibitors, bioisosteric replacement of the rhodanine core (2-thioxothiazolidin-4-one) with the 2-aminothiazol-4(5H)-one scaffold completely eliminated off-target dynamin GTPase activity, a liability of the rhodanine series . The resulting 2-aminothiazol-4(5H)-one-based series yielded the optimized 1-naphthyl sulfonamide Pitstop® 2 compound 26 with an IC50 of approximately 1.9 μM, with nine additional analogs below 10 μM . This represents a structurally validated selectivity gain achieved solely through core scaffold substitution.
| Evidence Dimension | Off-target dynamin activity and clathrin inhibition IC50 |
|---|---|
| Target Compound Data | 2-Aminothiazol-4(5H)-one scaffold; Pitstop® 2 compound 26 IC50 ~1.9 μM; No dynamin activity |
| Comparator Or Baseline | Rhodanine-based lead compound 2; Retained dynamin off-target activity |
| Quantified Difference | Complete elimination of off-target dynamin activity (qualitative selectivity gain); IC50 range of optimized compounds: 1.4–10 μM |
| Conditions | In vitro clathrin inhibition and dynamin GTPase assays; in silico docking within the Pitstop® binding groove |
Why This Matters
For endocytosis researchers and chemical probe developers, the 2-aminothiazol-4(5H)-one scaffold provides a cleaner pharmacological profile than rhodanine-based analogs, enabling unambiguous interpretation of clathrin-dependent phenotypes.
- [1] Robertson MJ, Horatscheck A, Sauer S, von Kleist L, Baker JR, Stahlschmidt W, et al. 5-Aryl-2-(naphtha-1-yl)sulfonamido-thiazol-4(5H)-ones as clathrin inhibitors. Org Biomol Chem. 2016;14:11266–11278. DOI: 10.1039/C6OB02308H. View Source
